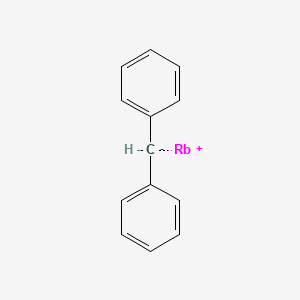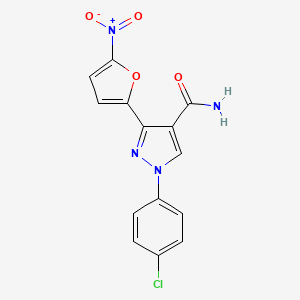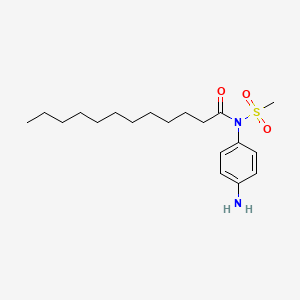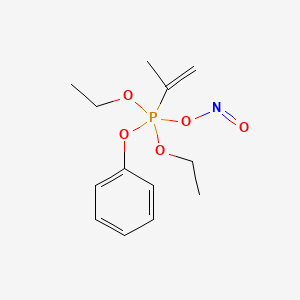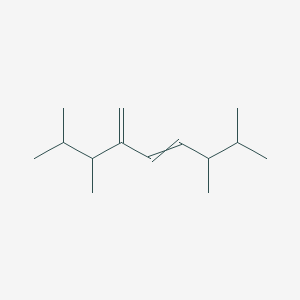
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative with an alkyne compound under controlled conditions. The reaction often requires the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The methyl groups and the alkyne moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes.
Scientific Research Applications
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its alkyne moiety can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-Tetramethyl-1,2-cyclohexanedione: This compound shares a similar cyclohexane core but differs in its functional groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Another related compound with a different arrangement of oxygen atoms.
3,3,6,6-tetramethyl-1,2,4,5-tetrathiane: This compound contains sulfur atoms instead of the alkyne moiety.
Uniqueness
The uniqueness of 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene lies in its combination of a cyclohexene ring with multiple methyl groups and an alkyne moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61075-99-8 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-1-(3,3,6-trimethylhept-1-ynyl)cyclohexene |
InChI |
InChI=1S/C20H34/c1-16(2)9-11-18(3,4)12-10-17-15-19(5,6)13-14-20(17,7)8/h15-16H,9,11,13-14H2,1-8H3 |
InChI Key |
RRNNMNQMKFYDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)C#CC1=CC(CCC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


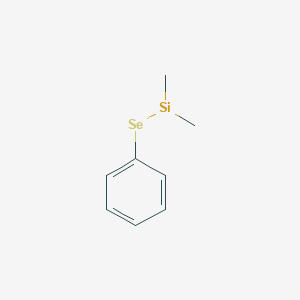

![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
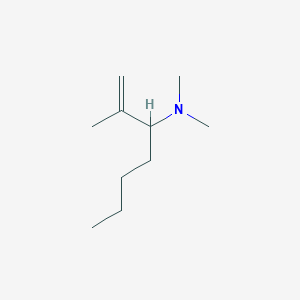
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
